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molecular formula C9H15NO4 B042311 (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 228857-58-7

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No. B042311
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423067B2

Procedure details

The title compound was prepared following the procedure described for Reference Example 15 substituting 1-tert-butoxycarbonylazetidine-3-carboxylic acid with 1-tert-butoxycarbonylazetidine-2-carboxylic acid at Step A. 1H NMR (500 MHz, CD3OD): δ 3.98-3.90 (m, 1H), 3.80-3.62 (m, 1H), 2.36-1.82 (m, 4H), 1.42 (s, 9H), 1.02 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(N1CC(C(O)=O)C1)=O)(C)(C)[CH3:2].[C:15]([O:19][C:20]([N:22]1[CH2:25][CH2:24][CH:23]1[C:26]([OH:28])=[O:27])=[O:21])([CH3:18])([CH3:17])[CH3:16]>>[C:15]([O:19][C:20]([N:22]1[CH2:25][CH2:24][C:23]1([CH2:1][CH3:2])[C:26]([OH:28])=[O:27])=[O:21])([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC1)(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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